molecular formula C9H13N3O3 B2424571 5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239753-88-8

5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2424571
CAS No.: 1239753-88-8
M. Wt: 211.221
InChI Key: OWYXAISEMTZXJQ-UHFFFAOYSA-N
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Description

5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isobutyramido group and a carboxylic acid group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. These methods are optimized for large-scale production, ensuring high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyramido-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyramido group and carboxylic acid functionality make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-methyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5(2)8(13)10-7-4-6(9(14)15)11-12(7)3/h4-5H,1-3H3,(H,10,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYXAISEMTZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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